![molecular formula C20H22N6 B2830481 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900275-35-6](/img/structure/B2830481.png)
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-Cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family, a class known for diverse pharmacological activities. The compound’s structure features a cyclohexyl group at position 2 and a 2,5-dimethylphenyl substituent at position 7, which likely influence its pharmacokinetic and pharmacodynamic profiles compared to related derivatives. This article compares its hypothetical properties with structurally similar compounds based on substituent variations and reported biological data.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the cyclohexyl and dimethylphenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents at various positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature, catalyst)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo-triazolo-pyrimidine derivatives exhibit activity modulated by substituents at positions 2 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo-Triazolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects on Receptor Binding :
- Hydrophobic groups (e.g., cyclohexyl, phenethyl) enhance membrane permeability but may reduce solubility. For example, SCH-58261’s phenethyl group contributes to its high A2A affinity but limits CNS bioavailability .
- Electron-donating groups (e.g., 4-methoxy in SCH-442416) improve A2A selectivity via hydrophobic and π-π interactions .
- Hydroxyl groups (e.g., 4-hydroxyphenyl in derivative [6]) increase receptor affinity through hydrogen bonding .
Biological Activity Trends: Anticancer Activity: Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in [18a]) show antiproliferative effects against tumor cells (IC50 = 2–10 µM) . Adenosine Receptor Antagonism: Furyl and methoxyphenyl substituents (e.g., SCH-442416) correlate with high A2A selectivity, while bulky aryl groups (e.g., naphthyl) favor A3 antagonism .
Physicochemical Properties :
Biological Activity
2-Cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with cyclohexyl and dimethylphenyl substituents. The molecular formula is with a molecular weight of approximately 366.43 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 366.43 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Evaluation : A study evaluated the antiproliferative activity of several derivatives against cervical (HeLa) and breast cancer (HCC1937) cell lines. The results indicated that certain compounds showed IC50 values in the low micromolar range (around 7-11 µM), suggesting potent anticancer activity .
- Mechanism of Action : The mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound was shown to inhibit the activation of the epidermal growth factor receptor (EGFR) and downstream signaling pathways such as Akt and Erk1/2. This was confirmed through Western blot analyses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in substituents significantly affect their potency:
- Substituent Variations : Different aryl groups attached to the triazolo-pyrimidine core were evaluated for their effects on cytotoxicity. Compounds with electron-withdrawing groups generally exhibited enhanced activity compared to those with electron-donating groups .
Study 1: In Vitro Evaluation
In an experimental setup involving various cancer cell lines:
- Objective : To assess the cytotoxic effects of synthesized compounds.
- Findings : The compound demonstrated selective cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 27.6 µM .
Study 2: Molecular Docking Studies
- Objective : To elucidate binding interactions at the molecular level.
- Findings : Docking studies indicated that the compound binds effectively to the ATP binding site of EGFR. Hydrogen bonds formed between key amino acid residues and the compound's functional groups were crucial for its inhibitory activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare pyrazolo-triazolo-pyrimidine derivatives like 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Cyclocondensation : Formation of the pyrazolo-triazolo-pyrimidine core via cyclization of precursor heterocycles (e.g., pyrazole and triazole intermediates) under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
Substituent Introduction : Substituents like cyclohexyl and dimethylphenyl groups are introduced via Suzuki-Miyaura coupling (for aryl groups) or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–120°C) .
Purification : Final compounds are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Key Parameters : Solvent polarity, reaction time, and catalyst loading significantly impact yields (typically 50–75%) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : A combination of analytical techniques ensures structural integrity:
NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., dimethylphenyl methyl groups at δ 2.3–2.5 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
X-ray Crystallography : Single-crystal analysis resolves fused heterocyclic geometry and substituent orientation, with R-factors < 0.05 for high confidence .
- Data Interpretation : Cross-referencing spectral data with structurally analogous compounds (e.g., chlorine-substituted derivatives) confirms consistency .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for pyrazolo-triazolo-pyrimidines targeting adenosine receptors or kinases?
- Methodological Answer :
- Substituent Effects :
- Cyclohexyl Group : Enhances lipophilicity (logP > 3.0), improving membrane permeability but potentially reducing water solubility. This group may occupy hydrophobic pockets in enzyme binding sites .
- Dimethylphenyl Group : Electron-donating methyl groups increase steric bulk, which can enhance selectivity for A₃ adenosine receptors over A₁/A₂ subtypes (IC₅₀ ratios > 1,000-fold) .
- Quantitative SAR (QSAR) : Computational modeling (e.g., molecular docking) predicts binding affinities. For example, substituents at the 7-position (e.g., dimethylphenyl) show stronger van der Waals interactions with receptor residues .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound class?
- Methodological Answer :
Standardized Assays : Use consistent functional assays (e.g., cAMP inhibition for adenosine receptors) and cell lines (e.g., CHO-K1 transfected with human receptors) to minimize variability .
Control Compounds : Include reference antagonists (e.g., SCH58261 for A₂A receptors) to benchmark activity .
Meta-Analysis : Compare data across studies while adjusting for variables like assay pH (7.4 vs. 6.5) or buffer composition, which alter ligand-receptor binding kinetics .
- Case Study : In adenosine receptor studies, dimethylphenyl derivatives showed nanomolar affinity (IC₅₀ = 0.16 nM) in one study but micromolar activity in another due to divergent assay conditions .
Q. What strategies improve the pharmacokinetic profile of pyrazolo-triazolo-pyrimidines for in vivo studies?
- Methodological Answer :
Solubility Enhancement :
- Prodrug Design : Introduce phosphate or acetyl groups at the 5-position to increase aqueous solubility (>1 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability (e.g., 2-fold AUC increase in rodent models) .
Metabolic Stability : Replace metabolically labile groups (e.g., methyl esters) with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated clearance .
Properties
IUPAC Name |
4-cyclohexyl-10-(2,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIIDODTLHASSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.